BT18
描述
BT18 是一种模拟胶质细胞系来源的神经生长因子功能的化合物。 它对胶质细胞系来源的神经生长因子家族受体 GFRα1 和 RET 受体酪氨酸激酶 RetA 表现出显著的作用
作用机制
BT18 的作用机制涉及其与特定分子靶点和途径的相互作用 。this compound 与胶质细胞系来源的神经生长因子家族受体 GFRα1 和 RET 受体酪氨酸激酶 RetA 结合。 这种相互作用导致下游信号通路(包括 AKT 和 ERK1/2 通路)的激活 。这些通路在细胞存活、生长和分化中起着至关重要的作用。
准备方法
BT18 可以通过一系列化学反应合成。合成路线涉及使用特定的试剂和条件来获得所需产物。 This compound 的制备通常包括以下步骤 :
反应物的反应: 第一步涉及在受控条件下特定反应物的反应。
纯化: 使用色谱等技术对粗产物进行纯化,以获得纯化合物。
表征: 使用各种分析技术对最终产物进行表征,以确认其结构和纯度。
This compound 的工业生产方法可能涉及使用优化反应条件的大规模合成,以确保高收率和纯度。使用自动化系统和先进技术可以提高生产过程的效率。
化学反应分析
BT18 经历各种化学反应,包括氧化、还原和取代 。这些反应中使用的一些常见试剂和条件包括:
氧化: this compound 可以使用过氧化氢或高锰酸钾等氧化剂氧化。
还原: this compound 的还原可以使用硼氢化钠或氢化铝锂等还原剂来实现。
取代: 在适当的条件下,可以使用亲核试剂或亲电试剂进行涉及 this compound 的取代反应。
这些反应形成的主要产物取决于所用试剂和条件。例如,this compound 的氧化可能产生氧化衍生物,而还原可能产生化合物的还原形式。
科学研究应用
相似化合物的比较
BT18 可以与其他模拟胶质细胞系来源的神经生长因子功能的类似化合物进行比较 。一些类似的化合物包括:
BT25: 表现出类似的神经营养作用并激活类似的信号通路。
BT26: 另一种具有可比性质的化合物,在神经退行性疾病研究中得到应用。
BT12: 以其对神经元存活和生长的影响而闻名。
BT11: 以其在神经退行性疾病中的潜在治疗应用而闻名。
This compound 的独特性在于其与胶质细胞系来源的神经生长因子家族受体 GFRα1 和 RET 受体酪氨酸激酶 RetA 的特异性相互作用,这使其有别于其他类似的化合物 .
属性
IUPAC Name |
[4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F4N3O6S/c1-41-26-7-5-22(44(39,40)37-9-8-19-14-27(42-2)28(43-3)15-20(19)18-37)17-25(26)35-10-12-36(13-11-35)29(38)23-6-4-21(31)16-24(23)30(32,33)34/h4-7,14-17H,8-13,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIIZVVDZZHGCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31F4N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BT18 against leukemic cells?
A1: this compound, a parasporal protein derived from a Bacillus thuringiensis (Bt) isolate, has been shown to induce cell cycle arrest at the S-phase and caspase-dependent apoptosis in leukemic cell lines. [] This suggests that this compound interferes with DNA replication and triggers a programmed cell death pathway.
Q2: What protein has been identified as a potential binding partner for this compound in leukemic cells?
A2: Research suggests that this compound binds to Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) in leukemic cells. [, ] While the exact implications of this interaction are still under investigation, it is thought to play a role in initiating apoptosis.
Q3: Does this compound exhibit binding affinity to other leukemic cell lines besides CEM-SS?
A3: Yes, homologous competitive binding assays have shown that this compound displays varying affinities to different leukemic cell lines. The binding affinity, represented by the dissociation constant (Kd), follows the order: CEM-SS (8.44 nM) > CCRF-SB (14.98 nM) > CCRF-HSB-2 (17.71 nM). [] Notably, the binding affinity for MCF-7 (breast cancer cell line) was not determinable as the inhibitory concentration (IC50) was not reached. []
Q4: How does the binding site of this compound on leukemic cells differ from other anti-cancer drugs and Bt toxins?
A4: Heterologous competitive binding studies indicate that this compound competes minimally with other tested Bt toxins (crude Btj and crude Bt 22) and common anti-cancer drugs (cisplatin, doxorubicin, etoposide, navelbine, and methotrexate) for binding sites on CEM-SS cells. [] This suggests a distinct binding site and potentially a different mechanism of action compared to these compounds.
Q5: How does this compound interact with the GDNF family receptor GFRα1 and the RET receptor tyrosine kinase?
A5: Molecular docking calculations and molecular dynamics (MD) simulations suggest that this compound preferentially binds to an allosteric site on GFRα1. [] This binding may modulate the function of the GDNF–GFRα1–RetA complex, potentially impacting neuronal survival and function. Furthermore, a less preferable binding site was identified on the RetA surface that interacts with GFRα1, potentially enabling this compound to act as a direct RetA agonist, especially when RetA is membrane-bound. []
Q6: What are the potential therapeutic implications of this compound's interaction with GFRα1 and RET?
A6: The ability of this compound to activate GFRα1 and RET receptors suggests its potential as a therapeutic agent for neuropathic pain and neurodegenerative diseases. [] These conditions are often characterized by the progressive loss of neurons responsive to GDNF family ligands, which this compound can potentially stimulate.
Q7: What is the molecular formula and weight of this compound?
A7: While the provided research papers do not explicitly mention the molecular formula and weight of this compound, its full chemical name, [4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone, can be used to deduce this information.
Q8: Is there any information available about the spectroscopic data (NMR, IR, Mass spectrometry) of this compound?
A8: Unfortunately, the provided research papers do not contain information regarding the spectroscopic data of this compound.
Q9: What structural modifications of this compound have been explored, and how do these affect its activity?
A9: The research primarily focuses on the naturally occurring this compound protein from Bt isolates. Information about synthetic structural modifications and their impact on activity is not provided in the research extracts.
Q10: Has the stability of this compound been investigated under various conditions (temperature, pH, etc.)?
A10: The provided research extracts do not elaborate on the stability of this compound under different conditions.
Q11: What are the current formulation strategies for this compound to improve its stability, solubility, or bioavailability?
A11: The provided research papers do not discuss specific formulation strategies for this compound.
Q12: Which analytical methods are used to characterize, quantify, and monitor this compound?
A12: The research papers employ various analytical methods including SDS-PAGE, N-terminal sequencing, Western blot analysis, cell viability assays (MTT), confocal microscopy, and flow cytometry to study this compound's characteristics and its effects on cells. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。